

# Early Research Findings on VCH-286: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VCH-286   |           |
| Cat. No.:            | B15608699 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the early research findings on **VCH-286**, an investigational C-C chemokine receptor 5 (CCR5) antagonist. The document outlines its mechanism of action, preclinical anti-HIV-1 activity, and synergistic potential in combination with other antiretroviral agents. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams are provided to illustrate the HIV-1 entry pathway and a general experimental workflow.

# **Core Mechanism of Action: CCR5 Antagonism**

VCH-286 is a small molecule inhibitor that targets the human CCR5 co-receptor, a critical component for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] By binding to CCR5, VCH-286 allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes required for the fusion of the viral and cellular membranes. This mechanism effectively blocks the entry of R5-tropic HIV-1 strains into susceptible cells.[1][2] The drug was originated by ViroChem Pharma, which was later acquired by Vertex Pharmaceuticals.[3] While it underwent Phase I clinical development for HIV infections in Canada, no recent development activities have been reported since 2016.[3]

# **Quantitative Preclinical Data**



The in vitro anti-HIV-1 activity of **VCH-286** has been evaluated against different laboratory strains of the virus, both as a single agent and in combination with other antiretroviral drugs. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: In Vitro Anti-HIV-1 Activity of VCH-286 and Other

**CCR5 Antagonists** 

| Compound         | HIV-1 Strain | IC50 (nM) |
|------------------|--------------|-----------|
| VCH-286          | BAL          | 0.27      |
| CC1/85           | 0.34         |           |
| Maraviroc (MVC)  | BAL          | 2.15      |
| CC1/85           | 4.39         |           |
| Vicriviroc (VVC) | BAL          | 1.95      |
| CC1/85           | 3.78         |           |

IC<sub>50</sub> (50% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro.

# Table 2: Synergistic, Additive, and Antagonistic Interactions of VCH-286 in Combination with Other Antiretroviral Agents



| Combination                    | HIV-1 Strain | Combination Index (Cl <sub>90</sub> ) | Interaction |
|--------------------------------|--------------|---------------------------------------|-------------|
| VCH-286 + Maraviroc<br>(MVC)   | BAL          | 0.41                                  | Synergy     |
| CC1/85                         | 0.43         | Synergy                               |             |
| VCH-286 + Vicriviroc<br>(VVC)  | BAL          | 1.08                                  | Additive    |
| CC1/85                         | 2.22         | Antagonism                            |             |
| VCH-286 +<br>Zidovudine (AZT)  | BAL          | 0.73                                  | Synergy     |
| CC1/85                         | 0.76         | Synergy                               |             |
| VCH-286 +<br>Lamivudine (3TC)  | BAL          | 0.81                                  | Synergy     |
| CC1/85                         | 2.03         | Antagonism                            |             |
| VCH-286 +<br>Nevirapine (NVP)  | BAL          | 0.69                                  | Synergy     |
| CC1/85                         | 0.71         | Synergy                               |             |
| VCH-286 + Efavirenz<br>(EFV)   | BAL          | 0.75                                  | Synergy     |
| CC1/85                         | 0.79         | Synergy                               |             |
| VCH-286 + Lopinavir<br>(LPV)   | BAL          | 1.39                                  | Antagonism  |
| CC1/85                         | 0.88         | Synergy                               |             |
| VCH-286 + Saquinavir<br>(SQV)  | BAL          | 0.78                                  | Synergy     |
| CC1/85                         | 0.81         | Synergy                               |             |
| VCH-286 +<br>Raltegravir (RTG) | BAL          | 0.72                                  | Synergy     |



| CC1/85                          | 0.74 | Synergy |         |
|---------------------------------|------|---------|---------|
| VCH-286 + Enfuvirtide<br>(T-20) | BAL  | 0.68    | Synergy |
| CC1/85                          | 0.70 | Synergy |         |

The Combination Index (CI) is a quantitative measure of the interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The CI<sub>90</sub> represents the combination index at 90% inhibition of viral replication.

# **Experimental Protocols**

The following section outlines the general methodologies employed in the preclinical evaluation of **VCH-286**'s anti-HIV-1 activity.

# In Vitro Anti-HIV-1 Inhibition Assay

- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote Tcell proliferation and susceptibility to HIV-1 infection.
- Drug Preparation: VCH-286 and other test compounds are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and serially diluted to a range of concentrations.
- Infection: Stimulated PBMCs are infected with a known titer of R5-tropic HIV-1 strains (e.g., BaL or CC1/85).
- Treatment: Immediately following infection, the diluted compounds are added to the cell cultures.
- Incubation: The treated and infected cells are incubated for a period of 7 days at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Assessment of Viral Replication: The level of HIV-1 replication is quantified by measuring the
  concentration of the viral p24 antigen in the cell culture supernatant using an enzyme-linked
  immunosorbent assay (ELISA).



 Data Analysis: The p24 antigen concentrations are used to determine the percentage of viral inhibition at each drug concentration. The 50% inhibitory concentration (IC₅₀) is then calculated using non-linear regression analysis.

# **Drug Combination and Synergy Analysis**

- Experimental Setup: The in vitro inhibition assay is performed as described above, but with the addition of drug combinations at fixed-ratio concentrations.
- Data Collection: The inhibitory effects of the drug combinations are measured by quantifying the p24 antigen levels.
- Synergy Calculation: The degree of synergy, additivity, or antagonism is determined using the Chou-Talalay method, which calculates a Combination Index (CI). This method provides a quantitative measure of the interaction between the drugs being tested.

### **Visualizations**

The following diagrams illustrate the mechanism of action of **VCH-286** and the general workflow of the in vitro experiments.





2. Co-receptor Binding





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. journals.asm.org [journals.asm.org]
- 2. Systematic Identification of Synergistic Drug Pairs Targeting HIV PMC [pmc.ncbi.nlm.nih.gov]



- 3. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Research Findings on VCH-286: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608699#early-research-findings-on-vch-286]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com